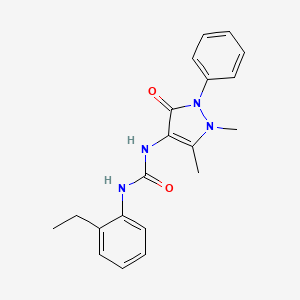![molecular formula C20H23N5O2S B4751949 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons against oxidative stress, and the inhibition of bacterial growth. It has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide in lab experiments is its broad-spectrum activity against various cancer cell lines and bacteria. It also has low toxicity and is well-tolerated in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective compounds for various applications. Another direction is to study its efficacy in animal models of various diseases, including cancer and neurodegenerative diseases. Finally, there is a need to explore its potential use in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neurodegenerative diseases, N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid, a hallmark of Alzheimer's disease. In infectious diseases, N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-27-19-5-3-2-4-15(19)13-24-8-10-25(11-9-24)14-20(26)21-16-6-7-17-18(12-16)23-28-22-17/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPFWZLCIXEEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2-methoxybenzyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-5-({[2-(4-morpholinyl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4751873.png)
![N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)

![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)
![N-(4-nitrophenyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4751896.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4751948.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)